3-Chloro-6-iodo-2-nitrophenol
Description
Significance of Aryl Halides and Nitroaromatic Scaffolds in Advanced Chemical Synthesis
Aryl halides, which are organic compounds containing a halogen atom bonded to an aromatic ring, are fundamental building blocks in chemical synthesis. iitk.ac.infiveable.mewikipedia.org They serve as crucial intermediates in the production of pharmaceuticals, dyes, plastics, and agrochemicals. iitk.ac.intaylorandfrancis.com The reactivity of aryl halides allows them to participate in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. fiveable.me The specific halogen atom—fluorine, chlorine, bromine, or iodine—influences the compound's reactivity, with iodine often being the most reactive in such coupling reactions. fiveable.mewikipedia.org
Concurrently, the nitroaromatic scaffold, a benzene (B151609) ring bearing a nitro (NO₂) group, is a highly significant structural motif in medicinal chemistry. encyclopedia.pubacs.org The nitro group is a versatile functional group known to be a key component in molecules with a wide spectrum of biological activities, including antibacterial, antiparasitic, and antineoplastic properties. encyclopedia.pubacs.orgresearchgate.net Although its presence can be associated with toxicity, the nitro group's bioreductive activation mechanisms are central to the therapeutic action of many established drugs and are a focus of ongoing research for developing new therapeutic agents. acs.orgresearchgate.net Compounds containing nitroaromatic structures are investigated for their potential to treat diseases like tuberculosis and various infections. nih.govnih.gov
Positional Isomerism and Structural Complexity within the Halogenated Nitrophenol Class
Positional isomerism is a key feature of substituted aromatic compounds like halogenated nitrophenols. This type of isomerism arises when functional groups occupy different positions on the same carbon framework. embibe.comsavemyexams.com In the case of halogenated nitrophenols, the specific placement of the hydroxyl, nitro, and various halogen substituents on the benzene ring leads to a vast number of distinct isomers, each with unique chemical and physical properties. mdpi.com
Overview of Current Research Trajectories for 3-Chloro-6-iodo-2-nitrophenol and Highly Substituted Analogues
Current research involving this compound primarily utilizes it as a versatile intermediate in organic synthesis. evitachem.com Its array of functional groups—a hydroxyl, a nitro group, and two different halogens—makes it a valuable starting material for constructing more complex molecules. evitachem.com The reactive sites on the molecule allow for various transformations. For instance, the nitro group can be reduced to form an amine, a common step in the synthesis of pharmaceuticals, while the halogen atoms can be replaced or used in cross-coupling reactions to build larger molecular frameworks. evitachem.comfiveable.me
Research trajectories for this compound and its highly substituted analogues often explore their potential biological activities. evitachem.com Given the known antimicrobial properties of many nitrophenols and nitroaromatic compounds, this compound is a candidate for investigation in this area. evitachem.comencyclopedia.pub Studies on other substituted nitrophenols have demonstrated that the nature and position of substituents are critical for their biological function, such as their rates of elimination in biochemical reactions, which is dependent on the acidity (pKa) of the phenol (B47542) group. rsc.org Therefore, the synthesis and study of a series of related, highly substituted analogues allow researchers to probe structure-activity relationships, aiming to design molecules with optimized properties for potential use in medicinal chemistry or agrochemical development. evitachem.comnih.gov
Interactive Data Table: Chemical Properties of this compound (Note: Some properties are computed and may vary from experimental values.)
| Property | Value | Source |
| Molecular Formula | C₆H₄ClINO₃ | evitachem.com |
| IUPAC Name | This compound | |
| CAS Number | 1823896-73-6 | bldpharm.com |
| Appearance | Typically a yellow crystalline solid | evitachem.com |
| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water | evitachem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3ClINO3 |
|---|---|
Molecular Weight |
299.45 g/mol |
IUPAC Name |
3-chloro-6-iodo-2-nitrophenol |
InChI |
InChI=1S/C6H3ClINO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H |
InChI Key |
JTXYUXABNVTDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 6 Iodo 2 Nitrophenol and Its Precursors
Multi-Step Synthesis Approaches for Polysubstituted Phenolic Intermediates
The construction of highly substituted phenols often necessitates a multi-step approach to ensure the correct placement of substituents. walisongo.ac.idpearson.com The synthesis of 3-chloro-6-iodo-2-nitrophenol typically involves sequential nitration and halogenation steps. evitachem.com
Strategic Nitration Protocols for Aryl Phenols
The introduction of a nitro group onto a phenol (B47542) ring is a classic example of electrophilic aromatic substitution. ukessays.ae The hydroxyl group of phenol is a powerful activating group and an ortho-, para-director. ukessays.ae Therefore, the nitration of phenol itself typically yields a mixture of o-nitrophenol and p-nitrophenol. ukessays.ae
For the synthesis of more complex molecules like this compound, the timing of the nitration step is critical. It can be performed on the phenol starting material or on a halogenated intermediate. The choice of nitrating agent and reaction conditions can significantly influence the regioselectivity and yield of the reaction.
Common nitrating agents include:
A mixture of concentrated nitric acid and sulfuric acid: This is a traditional and potent nitrating system. evitachem.com Careful temperature control is necessary to prevent over-nitration. evitachem.com
Dilute nitric acid: This can be used for the nitration of highly activated phenols. ukessays.ae
Metal nitrates: Reagents like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) can be used for regioselective ortho-nitration of phenols. arkat-usa.org For instance, CAN in the presence of NaHCO3 has been shown to give high yields of o-nitrophenols. arkat-usa.org Copper(II) nitrate and iron(III) nitrate have also been employed for ortho-nitration. researchgate.net
Sodium nitrite (B80452) in the presence of an acid: This system can generate nitrous acid in situ, which can then be oxidized to nitric acid for nitration. sharif.edu
The industrial production of nitrophenols often involves methods that aim to be economical and selective. researchgate.net Studies have explored the use of catalysts like H-β and γ-alumina to improve the ortho-selectivity in phenol nitration. researchgate.net
Regioselective Halogenation Techniques: Chlorination and Iodination Strategies
The introduction of chlorine and iodine onto the phenolic ring requires careful selection of halogenating agents and catalysts to achieve the desired regiochemistry.
Chlorination: Electrophilic chlorination of phenols can be achieved using various reagents. While chlorine gas can be used, it can be difficult to handle and may lead to over-chlorination. evitachem.com N-Chlorosuccinimide (NCS) is a common and milder alternative. The regioselectivity of chlorination (ortho vs. para) can be influenced by catalysts. For example, a Lewis basic selenoether catalyst has been reported to promote highly efficient ortho-selective chlorination of phenols. nsf.gov
Iodination: Iodination of phenols can be accomplished using molecular iodine in the presence of a Lewis acid catalyst, such as iron(III) chloride. evitachem.com Other methods for the iodination of aromatic compounds include the use of iodine monochloride or N-iodosuccinimide.
For the synthesis of this compound, the order of halogenation and nitration is crucial. For example, one possible route could involve the chlorination and iodination of a suitable phenol precursor, followed by nitration. The specific sequence would depend on the directing effects of the substituents at each stage.
Functional Group Interconversions in Nitrophenol Synthesis
Functional group interconversions are essential for transforming one functional group into another, providing flexibility in synthetic routes.
Reductive Transformations of Aromatic Nitro Groups
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, often leading to the formation of an amino group. This is a key step in the synthesis of many pharmaceuticals and other fine chemicals. researchgate.netresearchgate.net A variety of reducing agents and catalytic systems can be employed for this purpose.
The selective reduction of a nitro group in the presence of other reducible functional groups, such as halogens, is a significant challenge. acs.org Catalytic hydrogenation is a common method, and the choice of catalyst is critical for achieving high chemoselectivity. researchgate.netresearchgate.net For instance, platinum-based catalysts have been studied for the selective hydrogenation of halogenated nitroaromatics. researchgate.net Co-modification of Pd/C catalysts with both organic ligands (like PPh3) and inorganic species (like NaVO3) has been shown to enhance the selectivity of hydrogenation of halogenated nitroaromatics. ccspublishing.org.cn
The reduction of nitroaromatics can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) compounds. researchgate.netmdpi.com Under certain conditions, it is possible to isolate these intermediates. For example, the catalytic reduction of aromatic nitro compounds to phenylhydroxylamines has been achieved using specific catalytic systems. mdpi.com
Oxidative Transformations of Phenolic Hydroxyl Groups
The phenolic hydroxyl group can undergo oxidative transformations, although this is less common in the direct synthesis of stable nitrophenols. Oxidation of phenols can lead to the formation of quinones. pnas.org For instance, the oxidation of phenols can be catalyzed by enzymes like cyclooxygenase-2 (COX-2) or occur via autoxidation. nih.gov The oxidation of phenolic compounds can also be achieved using reagents like 2-iodoxybenzoic acid (IBX). researchgate.net
In the context of synthesizing substituted phenols, oxidative dearomatization can be a useful strategy, though it leads to non-aromatic products. researchgate.net The transformation of phenolic compounds by hydroxyl radicals, often generated during water treatment processes, can lead to a variety of oxidation products. pnas.org
Catalytic Approaches in the Synthesis of Halogenated Nitroaromatics
Catalysis plays a crucial role in the development of efficient and selective methods for the synthesis of halogenated nitroaromatics.
Catalytic Halogenation: Various catalytic systems have been developed for the regioselective halogenation of phenols. For example, a Cu–Mn spinel oxide has been used as a catalyst for the chemo- and regioselective halogenation of phenols with N-halosuccinimides, showing high para-selectivity. acs.org For ortho-selective chlorination, a Lewis basic selenoether catalyst has proven effective. nsf.gov Layered double hydroxides have also been employed as catalysts for regioselective monobromination of phenols. nih.gov
Catalytic Nitration: Catalysts can also be used to control the regioselectivity of nitration. As mentioned earlier, metal nitrates like those of copper and iron can be used to promote ortho-nitration. researchgate.net Ruthenium-catalyzed meta-selective C–H nitration of phenol derivatives has also been reported, utilizing a directing group strategy. rsc.org
Catalytic Reduction of Nitro Groups: The catalytic hydrogenation of halogenated nitroaromatics is a key transformation. The challenge lies in selectively reducing the nitro group without affecting the halogen substituents (hydrodehalogenation). acs.org Various catalysts, including modified palladium and platinum catalysts, have been developed to address this challenge. researchgate.netccspublishing.org.cn The use of flow chemistry with heterogeneous catalysts is also a promising approach for the selective hydrogenation of these compounds. acs.org
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Functionalization
The construction of the this compound scaffold can be envisioned through the functionalization of simpler, halogenated nitrophenol precursors. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the synthesis of complex aryl compounds. nobelprize.org Reactions like the Suzuki, Negishi, and Buchwald-Hartwig amination have become indispensable in organic synthesis. nobelprize.orgacs.org
In the context of synthesizing precursors to this compound, such as 2-nitro-3-chlorophenol or 2-nitro-6-iodophenol, palladium catalysis offers a route to introduce the halogen substituents with high precision. For instance, a Suzuki coupling reaction could be employed to couple a suitably protected dihalonitrobenzene with a boronic acid derivative. The mechanism for these reactions generally involves a catalytic cycle comprising three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation from an organometallic reagent (e.g., organoboron), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.org
The choice of ligand is crucial for the success of these couplings. Bidentate phosphine (B1218219) ligands, for example, have proven effective in the N-arylation of aminopyridines, a reaction class that shares challenges with the functionalization of other substituted heterocycles and aromatic systems. nih.gov For the synthesis of sterically hindered polychlorinated biphenyls, catalyst systems that differentiate between the reactivity of iodo and chloro groups have been successfully used, which is a relevant consideration for the selective functionalization of a chloroiodonitrophenol precursor. nih.gov
A study by Al-Masum et al. demonstrated the use of a palladium complex, PdCl₂(dppf)CH₂Cl₂, for the effective formation of C-O bonds in the synthesis of polyphenolic ethers from mixed phenols and halides. scirp.org This highlights the utility of palladium catalysts in reactions involving phenolic substrates, which are often challenging due to the reactivity of the hydroxyl group.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Relevant to Aryl Halide Functionalization
| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(dba)₂/DPDB | Chlorinated iodobenzenes and benzene (B151609) boronic acids | Polychlorinated biphenyls | 65-98% | nih.gov |
| C-N Coupling | RuPhos/BrettPhos Precatalysts | 3-Halo-2-aminopyridines and amines | N³-substituted 2,3-diaminopyridines | Not specified | nih.gov |
| C-O Coupling | PdCl₂(dppf)CH₂Cl₂ | Mixed phenols and chloro iodomethane (B122720) | Phenolic ether | 65% | scirp.org |
This table is interactive. Click on the headers to sort.
Emerging Catalytic Systems for Direct Aromatic Functionalization
Recent research has focused on developing novel catalytic systems that offer advantages over traditional methods, such as milder reaction conditions, higher activity, and improved sustainability. These emerging systems are highly relevant for the direct functionalization of aromatic rings, including the introduction of nitro and halo groups onto a phenol backbone.
Magnetic Nanoparticle Catalysts: Hybrid magnetic nanoparticles (MNPs) are gaining traction as robust and easily separable catalysts. rsc.org For example, palladium nanoparticles immobilized on melamine-functionalized magnetic chitosan (B1678972) beads have shown high catalytic activity for Suzuki reactions and the reduction of p-nitrophenol in aqueous media. rsc.org Similarly, a reduced graphene oxide-supported Pd/Fe₃O₄ nanoparticle catalyst demonstrated 100% conversion in a Suzuki cross-coupling reaction. rsc.org The key advantages of these systems are their high surface area, stability, and the ability to be easily recovered using an external magnet, which simplifies product purification and allows for catalyst recycling.
Single-Atom Catalysts: Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, with isolated metal atoms dispersed on a support. A study on a sewage sludge-based Fe-N-C single-atom catalyst demonstrated high efficiency in the catalytic reduction of nitrophenols. researchgate.net This type of catalyst offers excellent stability and reactivity, providing a cost-effective and environmentally friendly alternative to noble metal-based systems. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling reactions to proceed under mild conditions. beilstein-journals.org Dual catalytic systems that merge photoredox catalysis with transition metal catalysis (e.g., nickel or ruthenium) have been developed for the direct C-H functionalization of arenes. beilstein-journals.org For instance, a dual system combining ruthenium-catalyzed C-H activation with photoredox catalysis was used for the ortho-olefination of phenol derivatives. beilstein-journals.org This approach could potentially be adapted for the direct introduction of substituents onto a nitrophenol core, minimizing the need for pre-functionalized starting materials.
Control of Regioselectivity and Stereoselectivity in Nitrophenol Synthesis
The synthesis of this compound requires precise control over the position of the incoming nitro group, a challenge known as regioselectivity. The directing effects of the existing hydroxyl, chloro, and iodo substituents on the aromatic ring determine the outcome of the nitration reaction. Stereoselectivity, which relates to the three-dimensional arrangement of atoms, is less critical for the synthesis of this specific achiral molecule but is paramount when nitrophenols are used as precursors for chiral molecules like glycosides. nih.govresearchgate.net
Control of Regioselectivity in Nitration: Classical nitration using a mixture of nitric and sulfuric acids often leads to a mixture of ortho and para isomers, along with dinitrated and oxidized byproducts. researchgate.net Consequently, numerous methods have been developed to achieve high regioselectivity.
One effective approach involves the use of cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate, which has been shown to afford ortho-nitrophenols in high yields for a range of substituted phenols. arkat-usa.org This method is notable for its mild, room-temperature conditions. arkat-usa.org Similarly, metal nitrates like copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) have been demonstrated as efficient and regioselective nitrating agents, providing good yields of mono-nitro products. researchgate.netresearchgate.net
The choice of catalyst and reaction medium can significantly influence the ortho/para product ratio. Research has shown that metal-free reduced graphene oxide (RGO) can catalyze the highly selective synthesis of o-nitrophenol at room temperature due to its large surface area. rsc.org Furthermore, controlling physical parameters such as temperature and nitric acid concentration can economically favor the formation of specific isomers. paspk.org For example, lower temperatures (e.g., 20°C) were found to be favorable for achieving high yields of nitrophenols with specific isomer distributions. paspk.org
Table 2: Methods for Regioselective Nitration of Phenols
| Reagent/Catalyst | Conditions | Selectivity | Yield | Reference |
|---|---|---|---|---|
| Cerium (IV) ammonium nitrate (CAN)/NaHCO₃ | Room Temperature | Ortho-selective | High | arkat-usa.org |
| Cu(NO₃)₂·3H₂O | Mild conditions | Regioselective | 67-90% | researchgate.net |
| Reduced Graphene Oxide (RGO) | Room Temperature, Dichloroethane | Ortho-selective | High | rsc.org |
| Dilute HNO₃ | 20°C, 1 hour | 77% ortho, 14% para | 91% | paspk.org |
| Microwave Irradiation | 68–90 °C, 5-9 min | Para-selectivity higher than conventional heating | High | tandfonline.com |
This table is interactive. Click on the headers to sort.
By carefully selecting from these advanced synthetic methodologies, the targeted synthesis of this compound can be achieved with greater control and efficiency than through traditional approaches, paving the way for its use in further chemical and materials research.
Chemical Reactivity and Transformation Mechanisms of 3 Chloro 6 Iodo 2 Nitrophenol
Nucleophilic Aromatic Substitution Reactions on the Nitroaromatic Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for nitroaromatic compounds like 3-Chloro-6-iodo-2-nitrophenol. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack. libretexts.orglibretexts.org
Analysis of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of SNAr reactions on this compound are significantly influenced by the electronic effects of its substituents.
Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions. libretexts.orglibretexts.org This is due to its ability to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance. libretexts.orglibretexts.org In this compound, the nitro group is at position 2.
Halogen Substituents (-Cl, -I): Halogens are deactivating groups for electrophilic aromatic substitution due to their inductive electron withdrawal. libretexts.org However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation. libretexts.orgscribd.com In nucleophilic aromatic substitution, the strong inductive effect of the chlorine atom makes the ring more electrophilic and susceptible to nucleophilic attack. msu.edu The iodine atom, being less electronegative than chlorine, has a weaker inductive effect. The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the trend I > Br > Cl > F, which is the reverse of their electronegativity. This is because the C-I bond is weaker and more polarizable than the C-Cl bond.
The combination of these substituents creates a unique reactivity profile. The nitro group strongly activates the ring for nucleophilic attack. The positions of the halogens relative to the nitro group will determine which is more readily displaced.
Investigation of Pathways Involving Halogen Displacement
In this compound, both chlorine and iodine atoms can potentially be displaced by a nucleophile. The actual pathway will depend on the reaction conditions and the nature of the nucleophile.
The general mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process. libretexts.org
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the halide ion. libretexts.org
Given the relative leaving group abilities (I > Cl), it is expected that the iodine atom at position 6 would be preferentially displaced over the chlorine atom at position 3 in a nucleophilic aromatic substitution reaction. savemyexams.comyoutube.com The electron-withdrawing nitro group at the ortho position to the iodine further facilitates this displacement by stabilizing the intermediate anion.
Electrophilic Aromatic Substitution Reactions of Halogenated Nitrophenols
While the electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution (SEAr), the hydroxyl group is a powerful activating group and an ortho-, para-director. byjus.com This creates a competitive scenario for further substitution.
The directing effects of the existing substituents on this compound are as follows:
-OH (at C1): Strongly activating, ortho-, para-directing.
-NO2 (at C2): Strongly deactivating, meta-directing. scribd.com
-Cl (at C3): Deactivating, ortho-, para-directing. libretexts.org
-I (at C6): Deactivating, ortho-, para-directing. libretexts.org
The powerful activating and directing effect of the hydroxyl group will likely dominate, favoring electrophilic attack at the positions ortho and para to it. byjus.com Considering the existing substituents, the available positions are C4 and C5. The para position (C4) relative to the hydroxyl group is typically favored over the ortho position (C6 is already substituted). Therefore, further electrophilic substitution is most likely to occur at the C4 position. However, the deactivating effects of the nitro and halogen groups will necessitate harsher reaction conditions compared to phenol (B47542) itself. msu.edu
Redox Chemistry of the Nitro and Phenolic Moieties
The nitro and phenolic groups in this compound are redox-active and can undergo various transformations under appropriate conditions.
Reductive Transformations of the Nitro Group within the Compound
The nitro group is readily reducible to an amino group (-NH2) through several methods. The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. unimi.it
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a clean and efficient method using catalysts like palladium on carbon (Pd/C), platinum (Pt), or Raney nickel under a hydrogen atmosphere. lkouniv.ac.innih.gov
Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective for this transformation. lkouniv.ac.inevitachem.com
Other Reducing Agents: Other reagents like sodium dithionite (B78146) or sodium sulfide (B99878) can also be employed for the selective reduction of nitro groups. google.com
For halogenated nitroarenes, a significant challenge during reduction is the potential for hydrodehalogenation, where the halogen atom is also replaced by a hydrogen atom. unimi.it The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the nitro group while preserving the halogen substituents. unimi.it For instance, certain bimetallic catalysts have shown high selectivity in reducing nitro groups in the presence of halogens. unimi.it
Oxidative Transformations of the Phenolic Hydroxyl Group
Phenols can be oxidized to various products, including quinones. chemistrysteps.com The phenolic hydroxyl group is susceptible to oxidation, and the presence of other substituents on the ring influences the reaction's outcome. The oxidation of phenols can be achieved using various oxidizing agents such as chromic acid or Fremy's salt. chemistrysteps.com
In the case of this compound, oxidation of the phenolic hydroxyl group could potentially lead to the formation of a quinone-type structure. However, the strong electron-withdrawing nature of the nitro group and the presence of halogens can make the phenol less susceptible to oxidation compared to unsubstituted phenol. google.com The oxidation potential of the phenol is increased by electron-withdrawing substituents. Electrochemical oxidation has also been shown to be an effective method for the degradation of substituted phenols, often proceeding through the formation of hydroxylated intermediates. acs.org
The following table summarizes the key reactive sites and expected transformations for this compound:
| Functional Group | Position | Type of Reaction | Key Factors Influencing Reactivity |
| Nitro (-NO2) | 2 | Nucleophilic Aromatic Substitution (Activation) | Strong electron-withdrawing effect, stabilizes Meisenheimer complex. |
| Reduction | Readily reduced to an amino group using various reducing agents. | ||
| Hydroxyl (-OH) | 1 | Electrophilic Aromatic Substitution (Activation) | Strong electron-donating resonance effect, ortho-, para-directing. |
| Oxidation | Can be oxidized to quinone-like structures. | ||
| Chloro (-Cl) | 3 | Nucleophilic Aromatic Substitution (Leaving Group) | Inductive electron withdrawal activates the ring; weaker leaving group than iodine. |
| Iodo (-I) | 6 | Nucleophilic Aromatic Substitution (Leaving Group) | Weaker C-I bond makes it a better leaving group than chlorine. |
Dehalogenation Mechanisms in Synthetic Reaction Systems
The dehalogenation of aryl halides is a fundamental transformation in organic synthesis, often employed to remove halogen atoms that have served their purpose as directing groups or as handles for cross-coupling reactions. In this compound, the presence of both iodine and chlorine atoms on the aromatic ring raises questions of selectivity. The relative ease of cleavage of a carbon-halogen bond is inversely related to its bond dissociation energy (BDE). For aryl halides, the C-I bond is significantly weaker and more labile than the C-Cl bond, allowing for selective deiodination under appropriate conditions.
Reductive dehalogenation is a common strategy. A study on the selective reductive dehalogenation of various halophenols using zinc powder in acidic or basic media demonstrated the feasibility of such selective transformations. acs.org While this specific study did not include this compound, the principles suggest that the iodo-substituent would be preferentially removed. For instance, treatment with zinc powder in a suitable solvent system would likely yield 3-chloro-2-nitrophenol.
Catalytic hydrogenation is another powerful method for dehalogenation. However, in the context of this compound, this method would likely be accompanied by the simultaneous reduction of the nitro group to an amine. The choice of catalyst (e.g., Palladium, Platinum, Nickel) and reaction conditions can be tuned to favor dehalogenation, but chemoselectivity between the two halogens and the nitro group would be a critical consideration.
Enzymatic dehalogenation represents a greener alternative, although it falls more within biocatalysis than traditional synthetic systems. Reductive dehalogenases, which are corrinoid and iron-sulfur cluster-containing enzymes, can catalyze the reductive removal of halogen atoms from aromatic compounds. nih.gov Studies have shown that the substrate scope can be wide, with some enzymes showing high activity for iodinated and brominated phenols, but less for chlorinated ones. nih.gov For example, the enzyme Iodotyrosine deiodinase (IYD) is known to catalyze the deiodination of iodophenols. nih.gov This enzymatic selectivity further underscores the inherent reactivity difference between the iodo and chloro substituents.
Below is a data table summarizing the key aspects of dehalogenation for this compound.
| Reaction Type | Typical Reagents/Catalysts | Target Halogen | Expected Product | Key Considerations |
| Reductive Dehalogenation | Zn powder, Acid/Base | Iodine | 3-Chloro-2-nitrophenol | High selectivity for the weaker C-I bond is expected. acs.org |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Iodine & Chlorine | Mixture of products | Nitro group reduction will occur concurrently. Dechlorination requires harsher conditions than deiodination. |
| Enzymatic Dehalogenation | Reductive Dehalogenases (e.g., IYD) | Iodine | 3-Chloro-2-nitrophenol | High specificity for iodine is often observed in biological systems. nih.govnih.gov |
Pathways for Intramolecular Cyclization and Rearrangement of this compound
The structure of this compound is not inherently set up for direct intramolecular cyclization or rearrangement without prior functionalization. The most synthetically productive pathways involve an initial transformation, typically the reduction of the nitro group to an amine, to generate 2-amino-3-chloro-6-iodophenol (B12851661). This intermediate possesses ortho-amino and hydroxyl groups, a classic precursor motif for the synthesis of phenoxazine (B87303) heterocycles.
Intramolecular Cyclization:
The formation of a phenoxazine ring system from a 2-aminophenol (B121084) derivative is a well-established synthetic route. The biosynthesis of the antineoplastic agent actinomycin, for example, involves the oxidative dimerization of a substituted 2-aminophenol to form a phenoxazinone core. researchgate.net In a synthetic laboratory setting, the oxidation of 2-amino-3-chloro-6-iodophenol using various oxidizing agents (e.g., potassium ferricyanide, manganese dioxide) could trigger an intramolecular cyclization to furnish a substituted phenoxazin-3-one.
Another powerful method for forming heterocyclic systems is palladium-catalyzed intramolecular cyclization. mdpi.com For a derivative of this compound, such as one where the phenolic oxygen is tethered to an alkyne (forming a propargyl ether), a gold- or palladium-catalyzed intramolecular hydroarylation could be employed. This type of reaction on phenol-derived propargyl ethers is known to produce chromene derivatives. researchgate.net Specifically, converting the phenol to 1-(prop-2-yn-1-yloxy)-3-chloro-6-iodo-2-nitrobenzene and subsequent reduction of the nitro group would create a substrate ripe for a palladium-catalyzed cyclization to form a substituted indole (B1671886) or other nitrogen-containing heterocycle. mdpi.com
Rearrangement Reactions:
Sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a sigma-bond across a pi-system. While the parent compound does not undergo these reactions, simple derivatization opens up these pathways. For instance, O-allylation of the phenolic hydroxyl group to produce 1-(allyloxy)-3-chloro-6-iodo-2-nitrobenzene would create a substrate for a Claisen rearrangement. Heating this compound would likely induce a orientjchem.orgorientjchem.org-sigmatropic rearrangement, moving the allyl group from the oxygen to the vacant C-4 position of the benzene (B151609) ring, yielding 4-allyl-3-chloro-6-iodo-2-nitrophenol. Such rearrangements have been used as key steps in the synthesis of complex natural products. nih.gov
Another potential, though more complex, transformation is the Beckmann rearrangement. uib.no This reaction involves the conversion of an oxime to an amide. While not a direct rearrangement of the title compound, it illustrates a potential pathway for a derived structure. For example, if the phenol were part of a larger system that could be converted to a ketoxime, this acid-catalyzed rearrangement could be used to construct a lactam.
The table below outlines potential cyclization and rearrangement pathways starting from derivatives of this compound.
| Pathway | Required Precursor Modification | Reaction Type | Resulting Structure/Core | Relevant Findings |
| Phenoxazine Synthesis | Reduction of NO₂ to NH₂ | Oxidative Cyclization | Phenoxazin-3-one | The oxidation of 2-aminophenols is a classic route to phenoxazines. researchgate.netorientjchem.org |
| Chromene Synthesis | O-alkylation with a propargyl group | Intramolecular Hydroarylation (Au or Pd catalyzed) | 2H-Chromene | Gold-catalyzed cyclization of phenol-derived propargyl ethers is an efficient method. researchgate.net |
| Claisen Rearrangement | O-allylation | orientjchem.orgorientjchem.org-Sigmatropic Rearrangement | 4-allyl-substituted phenol | A foundational rearrangement reaction for modifying phenolic structures. nih.gov |
Spectroscopic Characterization and Structural Elucidation of 3 Chloro 6 Iodo 2 Nitrophenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map of 3-Chloro-6-iodo-2-nitrophenol can be assembled.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the phenolic hydroxyl proton. The aromatic region will show two doublets, representing the two neighboring protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is strongly electron-withdrawing, causing a downfield shift (to a higher ppm value) for nearby protons. The halogen atoms (Cl and I) also exert an electron-withdrawing inductive effect.
The proton attached to the carbon between the chloro and nitro groups (H-4) and the proton adjacent to the iodo group (H-5) will be coupled to each other, resulting in a doublet for each. The phenolic hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.50 - 7.80 | d |
| H-5 | 7.00 - 7.30 | d |
| -OH | 5.0 - 11.0 | br s |
Note: Predicted values are based on the analysis of similar substituted nitrophenols. Actual experimental values may vary.
The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the aromatic ring, as they are all in unique chemical environments. The chemical shifts are significantly affected by the attached substituents. The carbon bearing the hydroxyl group (C-1) will be shifted downfield. The carbon attached to the nitro group (C-2) will also experience a downfield shift. The carbons bonded to the halogens (C-3 and C-6) will have their chemical shifts influenced by the electronegativity and heavy atom effect of chlorine and iodine.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-OH) | 150 - 160 |
| C-2 (-NO₂) | 135 - 145 |
| C-3 (-Cl) | 125 - 135 |
| C-4 | 120 - 130 |
| C-5 | 115 - 125 |
| C-6 (-I) | 90 - 100 |
Note: Predicted values are based on established substituent effects on benzene ring chemical shifts.
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the two aromatic protons (H-4 and H-5), confirming their through-bond coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the substituted aromatic ring. For instance, the phenolic proton (-OH) would show a correlation to C-1, C-2, and C-6. The H-4 proton would show correlations to C-2, C-3, C-5, and C-6, while the H-5 proton would show correlations to C-1, C-3, C-4, and C-6. These correlations would provide unambiguous evidence for the substitution pattern.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into intermolecular interactions.
The IR spectrum of this compound would be characterized by the distinct absorption bands of the phenolic hydroxyl and nitro groups.
Phenolic Hydroxyl (-OH) group: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding.
Nitro (-NO₂) group: The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
Other significant absorptions would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and C-Cl and C-I stretching vibrations, which would appear in the fingerprint region at lower wavenumbers.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Nitro -NO₂ | Asymmetric stretch | 1500 - 1570 |
| Aromatic C=C | Ring stretch | 1400 - 1600 |
| Nitro -NO₂ | Symmetric stretch | 1300 - 1370 |
Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic ring and the nitro group often produce strong signals.
The symmetric stretching vibration of the nitro group is expected to be a prominent peak in the Raman spectrum. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristically strong in Raman spectra and would be observed in the fingerprint region. The C-Cl and C-I stretching vibrations would also be observable. Analysis of the low-frequency Raman spectrum could potentially provide information about the conformational preferences of the molecule, particularly regarding the orientation of the nitro and hydroxyl groups.
Table 4: Characteristic Raman Shifts for this compound
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Nitro -NO₂ symmetric stretch | 1300 - 1370 |
| Aromatic ring breathing modes | 990 - 1010 |
| C-Cl stretch | 600 - 800 |
| C-I stretch | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
No specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been published in peer-reviewed literature. However, the theoretical exact mass can be calculated based on its molecular formula, C₆H₃ClINO₃. This calculated value is essential for confirming the identity of the compound in a research setting.
Table 1: Calculated Molecular Weight of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃ClINO₃ |
| Average Molecular Weight | 299.45 g/mol |
Note: Data is based on theoretical calculations.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Detailed Tandem Mass Spectrometry (MS/MS) studies, which involve the fragmentation of a selected precursor ion to gain deeper structural insights, have not been specifically reported for this compound. However, based on the analysis of other nitrophenol derivatives, common fragmentation pathways can be anticipated. For instance, studies on various nitrophenols using negative ion mode electrospray ionization (ESI) have shown that a characteristic fragmentation is the loss of the nitro group (NO₂) or a neutral loss of nitric oxide (NO). rsc.org The fragmentation pattern would also be influenced by the presence of the chloro and iodo substituents, likely involving the loss of these halogen atoms.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
The electronic absorption and emission properties of a molecule are determined by its electronic structure. These properties are typically studied using UV-Visible (UV-Vis) and photoluminescence spectroscopy.
No experimental UV-Vis absorption or photoluminescence (emission) spectra for this compound are available in the surveyed scientific literature. Generally, the introduction of substituents like nitro, chloro, and iodo groups onto a phenol (B47542) ring is known to cause a shift in the maximum absorption wavelength (λmax). researchgate.net The presence of the chromophoric nitro group and the auxochromic hydroxyl and halogen groups would be expected to result in absorption bands in the UV and possibly the visible region of the electromagnetic spectrum. Without experimental data, any discussion of specific absorption maxima or emission properties remains speculative.
X-ray Crystallography for Solid-State Molecular Conformation and Packing (If applicable)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, information regarding its solid-state conformation, molecular packing, and any specific intermolecular interactions such as hydrogen bonding or halogen bonding is not available. Chemical supplier information sometimes describes the compound as a yellow crystalline solid, suggesting that it is amenable to crystallographic analysis should a researcher pursue it. evitachem.com
Theoretical and Computational Chemistry Studies on 3 Chloro 6 Iodo 2 Nitrophenol
Prediction of Spectroscopic Properties through Computational Methods
Calculated Vibrational Frequencies and Intensities for 3-Chloro-6-iodo-2-nitrophenol
Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the vibrational spectra of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. These calculations are typically performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. researchgate.net
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the various functional groups present in the molecule. The O-H stretching vibration of the phenolic group is expected to appear as a broad band, the position of which would be sensitive to intramolecular hydrogen bonding with the adjacent nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are anticipated in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring would appear in the 1400-1600 cm⁻¹ range. The C-Cl and C-I stretching vibrations are expected at lower frequencies, generally below 800 cm⁻¹.
A hypothetical data table of calculated vibrational frequencies and their assignments for this compound is presented below.
| Calculated Frequency (cm⁻¹) | Vibrational Mode |
| 3450 | O-H stretch |
| 3100 | Aromatic C-H stretch |
| 1580 | NO₂ asymmetric stretch |
| 1550 | Aromatic C=C stretch |
| 1450 | Aromatic C=C stretch |
| 1350 | NO₂ symmetric stretch |
| 1250 | C-O stretch |
| 1100 | In-plane O-H bend |
| 850 | C-H out-of-plane bend |
| 750 | C-Cl stretch |
| 600 | C-I stretch |
Theoretical UV-Vis Absorption Spectra and Electronic Transitions
Time-dependent density functional theory (TD-DFT) is a common computational method to predict the electronic absorption spectra of molecules. researchgate.net These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n→π* and π→π* transitions. researchgate.net
The theoretical UV-Vis spectrum of this compound is expected to be influenced by the various substituents on the phenol (B47542) ring. The nitro group, being a strong chromophore, will significantly affect the absorption profile. The electronic transitions would primarily involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is likely to have significant contributions from the p-orbitals of the phenol oxygen and the iodine atom, while the LUMO is expected to be localized on the nitro group and the aromatic ring.
A table of hypothetical calculated electronic transitions for this compound is shown below.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 350 | 0.25 | HOMO -> LUMO | π→π |
| 280 | 0.15 | HOMO-1 -> LUMO | π→π |
| 230 | 0.40 | HOMO -> LUMO+1 | π→π* |
Nuclear Magnetic Resonance Chemical Shift Predictions
Computational methods can also be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. liverpool.ac.uknih.gov These predictions are valuable for assigning experimental spectra and for understanding the electronic environment of the different nuclei in the molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. liverpool.ac.uk
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the hydroxyl group. The hydroxyl proton's chemical shift would be dependent on factors such as solvent and concentration, as well as intramolecular hydrogen bonding. In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms would also be affected by the nature of the attached substituents.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 150.0 |
| C2 | - | 135.0 |
| C3 | - | 120.0 |
| C4 | 7.5 | 130.0 |
| C5 | 7.0 | 125.0 |
| C6 | - | 90.0 |
| O-H | 10.5 | - |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface, it is possible to identify transition states and calculate activation energies, providing a deeper understanding of reaction pathways.
For a molecule like this compound, computational methods can be used to explore various chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group. Transition state searches, using methods like the synchronous transit-guided quasi-Newton (STQN) method, can locate the saddle points on the potential energy surface that correspond to the transition states of these reactions. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
The presence of a nitro group suggests that this compound could be involved in radical-mediated reactions, particularly under reducing conditions. Computational studies can be employed to investigate the stability of potential radical intermediates and the feasibility of different radical reaction pathways. By calculating the bond dissociation energies and the energies of radical addition transition states, it is possible to predict the most likely course of such reactions.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Biological Activity (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity. frontiersin.orgresearchgate.net These studies are instrumental in the design of new molecules with desired biological properties. frontiersin.org
Development of Molecular Descriptors from Quantum Chemical Parameters
In a typical computational study, quantum chemical calculations would be performed to determine a range of molecular descriptors for this compound. These descriptors provide insight into the molecule's behavior and properties. Commonly calculated parameters would include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental in predicting the chemical reactivity, with the HOMO energy relating to the ability to donate electrons and the LUMO energy relating to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.
Ionization Potential and Electron Affinity: These parameters, related to HOMO and LUMO energies, respectively, quantify the energy required to remove an electron and the energy released when an electron is added.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies and provide a general overview of the molecule's reactivity.
A hypothetical data table for such descriptors, if they were calculated, might look like this:
| Quantum Chemical Parameter | Hypothetical Value (Arbitrary Units) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap | |
| Ionization Potential | |
| Electron Affinity | |
| Electronegativity | |
| Chemical Hardness | |
| Chemical Softness |
Note: The table above is for illustrative purposes only, as no published data for this compound could be found.
Correlation with In Vitro Biological Activity and Enzymatic Interactions
Computational models are frequently used to predict and understand the biological activity of molecules. If in vitro experimental data for this compound were available, a quantitative structure-activity relationship (QSAR) study could be performed. This would involve correlating the calculated molecular descriptors (from section 5.5.1) with observed biological activities, such as antimicrobial or enzymatic inhibition.
Molecular docking simulations would be another key computational tool. These simulations would predict how this compound might bind to the active site of a specific enzyme or biological receptor. The results would provide insights into the potential mechanism of action and could guide the design of more potent derivatives. The binding affinity, typically expressed as a docking score, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed.
Molecular Electrostatic Potential Surfaces (MEPS) for Reactivity Mapping
A Molecular Electrostatic Potential Surface (MEPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting chemical reactivity. The MEPS map for this compound would illustrate the regions of positive and negative electrostatic potential.
Red/Yellow regions would indicate areas of negative potential, which are susceptible to electrophilic attack. In the case of this compound, these would likely be centered around the oxygen atoms of the nitro and hydroxyl groups.
Blue/Green regions would represent areas of positive potential, which are prone to nucleophilic attack.
This map would be crucial for understanding the molecule's intermolecular interactions and predicting its behavior in chemical reactions.
Non-Linear Optical (NLO) Properties and Their Structural Basis
Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. For this compound, a computational study would involve calculating parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β).
The magnitude of the first hyperpolarizability is a key indicator of a molecule's second-order NLO response. The structural basis for any significant NLO properties would be analyzed in terms of the molecule's electronic structure, specifically the presence of electron-donating (hydroxyl) and electron-withdrawing (nitro, chloro, iodo) groups, which can lead to intramolecular charge transfer – a common feature in molecules with high NLO activity.
A hypothetical data table for NLO properties might be structured as follows:
| NLO Parameter | Hypothetical Value (Arbitrary Units) |
| Dipole Moment (μ) | |
| Polarizability (α) | |
| First Hyperpolarizability (β) |
Note: This table is for illustrative purposes only, as no published NLO data for this compound could be located.
Synthesis and Investigation of Derivatives and Analogues of 3 Chloro 6 Iodo 2 Nitrophenol
Design Principles for Novel Halogenated Nitrophenol Analogues and Bioisosteres
The design of novel analogues and bioisosteres of 3-Chloro-6-iodo-2-nitrophenol is guided by established principles of medicinal chemistry aimed at modulating a molecule's physicochemical and pharmacokinetic properties. The strategic placement of halogen, nitro, and hydroxyl groups on the phenyl ring offers multiple vectors for modification.
Halogen Substituents: The chlorine and iodine atoms significantly influence the molecule's lipophilicity, electronic character, and metabolic stability. The iodine atom, in particular, can act as a "halogen bond" donor, a non-covalent interaction that can influence binding to biological targets. Design strategies may involve replacing one or both halogens with other groups to fine-tune these properties. For instance, replacing chlorine or iodine with a trifluoromethyl group can alter lipophilicity and electronic properties while potentially improving metabolic stability. nih.gov
Nitro Group: The aromatic nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. However, it can be associated with metabolic liabilities. Therefore, a common design principle involves its bioisosteric replacement. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Potential bioisosteric replacements for a nitro group include cyano (-CN), sulfonamide (-SO₂NH₂), or trifluoromethyl (-CF₃) groups, which can mimic its electronic and steric properties while offering a different metabolic profile. cambridgemedchemconsulting.com
Phenolic Hydroxyl Group: The acidic phenolic hydroxyl group is a key site for hydrogen bonding and can be ionized at physiological pH. Modifications at this position are often intended to modulate solubility, permeability, and pro-drug strategies. For example, converting the phenol (B47542) to an ether or an ester can increase its lipophilicity and ability to cross cell membranes. nih.gov The difluoromethyl group (CF₂H) has also been proposed as a potential bioisostere for a phenol group, as it can act as a similar hydrogen bond donor. cambridgemedchemconsulting.com
Synthetic Strategies for Derivatization of this compound
The unique arrangement of functional groups on this compound allows for a variety of selective chemical transformations.
Modification at the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group is readily derivatized through standard organic reactions.
Etherification: The Williamson ether synthesis is a common method for converting phenols to ethers. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. This approach can be used to introduce a wide variety of alkyl or aryl substituents. researchgate.net
Esterification: Phenols can be converted to esters by reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is one possible route. science.gov Alternatively, reaction with a more reactive acyl chloride in the presence of a base (e.g., pyridine, triethylamine) provides a high-yielding pathway to the corresponding phenyl ester. These reactions mask the polar hydroxyl group, thereby altering the compound's physical properties.
Transformations of the Nitro Group (e.g., Reduction to Amines, Cyclization)
The nitro group is a versatile functional group that can be transformed into several other functionalities, most notably an amine.
Reduction to Amines: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org A variety of reagents can accomplish this conversion, with the choice often depending on the presence of other functional groups. commonorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly efficient. commonorganicchemistry.com Chemical reducing agents are also widely used, offering different levels of chemoselectivity. For instance, metals in acidic media (e.g., iron, tin, or zinc in HCl) are effective. youtube.com Tin(II) chloride (SnCl₂) provides a milder method for this reduction. commonorganicchemistry.com
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), Room Temperature | Highly efficient but can also reduce other functional groups. |
| Fe, HCl/CH₃COOH | Reflux | Classic, cost-effective method (Béchamp reduction). unimi.it |
| SnCl₂·2H₂O | Ethanol, Reflux | Offers good chemoselectivity for nitro groups. commonorganicchemistry.com |
| NaBH₄, Catalyst | Various | Requires a catalyst (e.g., metal nanoparticles) for nitro reduction. nih.gov |
| Hydrazine (N₂H₄), Catalyst | Fe-based catalysts, low temperature | Effective system for laboratory-scale preparations. unimi.it |
The resulting product, 2-amino-3-chloro-6-iodophenol (B12851661), is a valuable intermediate for further synthesis, particularly for heterocyclic compounds.
Alterations of Halogen Substituents (e.g., Suzuki-Miyaura coupling, other cross-couplings)
The presence of two different halogens, chlorine and iodine, allows for selective functionalization via transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig reactions). This reactivity difference enables the selective replacement of the iodine atom while leaving the chlorine atom intact.
Suzuki-Miyaura Coupling: This reaction would involve reacting this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would selectively form a new carbon-carbon bond at the C-6 position, replacing the iodine.
Sonogashira Coupling: This reaction allows for the introduction of an alkyne group. The reaction of the iodinated phenol with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield a 6-alkynyl derivative. This strategy has been successfully applied to structurally similar 6-iodo-2H-chromene derivatives. nih.gov
Subsequent, more forcing reaction conditions could potentially be employed to functionalize the less reactive C-3 chloro position, allowing for a stepwise and controlled introduction of different substituents.
Utility of this compound as a Versatile Synthetic Building Block
The chemical reactivity described above makes this compound a valuable starting material for constructing more complex molecular architectures, especially heterocyclic ring systems. sigmaaldrich.comapolloscientific.co.uk
Precursor for Novel Heterocyclic Compound Synthesis
One of the most direct applications of this building block is in the synthesis of substituted benzoxazoles. Benzoxazoles are an important class of heterocyclic compounds found in many pharmacologically active molecules. rsc.org
The synthesis begins with the reduction of the nitro group of this compound to an amine, yielding 2-amino-3-chloro-6-iodophenol. This ortho-aminophenol is the key precursor for benzoxazole (B165842) formation. The subsequent reaction involves condensation with a variety of carbonyl-containing compounds. For example, reaction with aldehydes, carboxylic acids, or acyl chlorides followed by cyclization and dehydration leads to the formation of 2-substituted benzoxazoles. nih.govmdpi.comnih.govijpbs.com The halogen atoms at what become the 4- and 7-positions of the benzoxazole ring remain available for further diversification via cross-coupling reactions.
| Reactant | Catalyst/Conditions | Resulting C2-Substituent |
|---|---|---|
| Aldehydes (R-CHO) | Various catalysts (e.g., TiO₂-ZrO₂, ionic liquids) nih.gov | Aryl or Alkyl group (R) |
| Carboxylic Acids (R-COOH) | Polyphosphoric acid (PPA) or other dehydrating agents | Aryl or Alkyl group (R) |
| Acyl Chlorides (R-COCl) | Base (e.g., Pyridine) | Aryl or Alkyl group (R) |
| Orthoesters (RC(OR')₃) | Acidic catalyst | Aryl or Alkyl group (R) |
This synthetic pathway highlights the utility of this compound as a densely functionalized starting material, enabling the efficient construction of complex heterocyclic scaffolds with multiple points for further chemical elaboration.
Intermediate in the Formation of Complex Organic Scaffolds
The strategic placement of chloro, iodo, and nitro functionalities on a phenolic ring makes this compound a valuable, albeit specialized, intermediate in the synthesis of complex heterocyclic structures. Its utility lies in the sequential and selective transformation of its functional groups to construct elaborate molecular architectures, particularly fused ring systems like dibenzo[b,e] mdpi.comnih.govoxazepines. While direct literature detailing the use of this compound is not abundant, its role can be clearly elucidated by examining established synthetic routes to related complex scaffolds where the corresponding aminophenol is a key precursor.
The primary role of this compound in the synthesis of these scaffolds is to serve as a precursor to 2-amino-3-chloro-6-iodophenol. The nitro group is readily reduced to an amine, which then becomes a key nucleophile in subsequent cyclization reactions. A plausible synthetic pathway to this crucial aminophenol would involve the nitration of m-chlorophenol to yield 3-chloro-2-nitrophenol, followed by iodination and subsequent reduction of the nitro group. A Chinese patent describes a similar process for the preparation of 3-chloro-2-aminophenol, supporting the feasibility of this route. amazonaws.com
Once 2-amino-3-chloro-6-iodophenol is synthesized, it can be employed in well-established synthetic strategies, such as the Ullmann condensation, to construct the dibenzo[b,e] mdpi.comnih.govoxazepine framework. This reaction typically involves the coupling of a substituted 2-aminophenol (B121084) with a 2-halobenzoic acid or a related derivative, followed by an intramolecular cyclization to form the seven-membered oxazepine ring.
A representative synthetic scheme illustrating the role of this compound as an intermediate is presented below:
Scheme 1: Proposed Synthesis of a Substituted Dibenzo[b,e] mdpi.comnih.govoxazepine via this compound



The following interactive data table summarizes the proposed reaction steps and the key compounds involved in the synthesis of a hypothetical 8-chloro-11-iodo-dibenzo[b,e] mdpi.comnih.govoxazepinone, highlighting the role of this compound as the initial precursor.
| Step | Starting Material(s) | Reagents and Conditions | Intermediate/Product |
| 1 | This compound | Fe/HCl or H₂/Pd-C | 2-amino-3-chloro-6-iodophenol |
| 2 | 2-amino-3-chloro-6-iodophenol, 2-Bromobenzoyl chloride | Pyridine or other base | 2-(2-Bromobenzamido)-3-chloro-6-iodophenol |
| 3 | 2-(2-Bromobenzamido)-3-chloro-6-iodophenol | CuI, K₂CO₃, DMF, heat | 8-Chloro-11-iodo-dibenzo[b,e] mdpi.comnih.govoxazepinone |
The research findings on the synthesis of variously substituted dibenzo[b,f] mdpi.comnih.govoxazepines and related diazepines consistently demonstrate the versatility of using substituted 2-aminophenols as key building blocks. These methods are robust and can accommodate a wide range of substituents on the aromatic rings, which logically extends to the use of a precursor like 2-amino-3-chloro-6-iodophenol. The resulting halogenated dibenzo[b,e] mdpi.comnih.govoxazepine scaffold can then be further functionalized, with the chloro and iodo groups serving as handles for subsequent cross-coupling reactions to introduce additional complexity and diversity into the final molecules.
Article on "this compound" Cannot Be Generated
A comprehensive and thorough search of scientific literature and databases has been conducted to gather information on the environmental fate and biogeochemical transformations of the specific chemical compound This compound .
Despite extensive efforts, no specific research findings, data, or scholarly articles pertaining to the photodegradation, microbial biodegradation, or biotransformation pathways of this particular compound could be located. The scientific community has published research on related compounds, such as other chlorinated, iodinated, or dihalogenated nitrophenols, but information focusing solely on this compound is not available in the public domain.
The instructions for this task require that the generated article focus solely on "this compound" and that no information, examples, or discussions falling outside the explicit scope of this specific compound be introduced.
Given the complete absence of scientific data for "this compound," it is impossible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and strict content inclusions. To create content for the requested sections would require extrapolating from different chemical compounds, which would directly violate the explicit and core instructions of the request.
Therefore, this task cannot be completed as the foundational information required to write the article does not exist.
Environmental Fate and Biogeochemical Transformations of Halogenated Nitrophenols
Microbial Biodegradation and Biotransformation Pathways
Elucidation of Metabolic Intermediates and Terminal Products
Under aerobic conditions, the initial steps in the degradation of halogenated nitrophenols often involve the enzymatic removal of the nitro group (denitration) and/or the halogen substituents (dehalogenation). For instance, some bacterial strains are known to utilize chlorinated nitrophenols by cleaving the chloride bond to form intermediates such as aminohydroquinone, hydroquinone, and hydroxyquinol, eventually leading to the mineralization of the compound. mdpi.com In the case of 2,6-dibromo-4-nitrophenol (B181593), a sequential denitration and debromination is catalyzed by a monooxygenase to form 6-bromohydroxyquinol. cas.cn This intermediate subsequently undergoes ring-cleavage. cas.cn It is plausible that 3-Chloro-6-iodo-2-nitrophenol follows a similar pathway, potentially forming chloro-iodo-hydroquinone or related catechols as initial intermediates.
Under anaerobic conditions, the metabolic fate is often different. The nitro group is typically reduced to an amino group, leading to the formation of the corresponding aminophenol. oup.com This transformation significantly alters the chemical properties of the molecule, often reducing its toxicity and increasing its susceptibility to further degradation.
The terminal products of microbial metabolism of such compounds, following ring cleavage, are generally simple organic acids and eventually carbon dioxide and water, contributing to the carbon cycle. The chlorine and iodine substituents are released as halide ions into the environment.
Table 1: Postulated Metabolic Intermediates of this compound
| Metabolic Condition | Initial Step | Potential Intermediates | Potential Terminal Products |
|---|---|---|---|
| Aerobic | Denitration/Dehalogenation | 3-Chloro-6-iodo-catechol, Chloro-iodo-hydroquinone | Carbon Dioxide, Water, Chloride, Iodide |
Chemical Degradation Pathways in Environmental Matrices
Reactions with Endogenous Reactive Species (e.g., Hydroxyl Radicals, Chlorine Radicals)
In various environmental compartments, this compound can undergo chemical degradation through reactions with endogenous reactive species. Hydroxyl radicals (•OH), which are highly reactive and non-selective oxidants, play a significant role in the transformation of phenolic compounds in aquatic and atmospheric environments. The reaction of •OH with chlorophenols can proceed via two main pathways: addition of the radical to the aromatic ring to form an OH-adduct, or abstraction of the phenolic hydrogen to form a phenoxyl radical. nih.gov The positions of the substituents on the aromatic ring strongly influence the subsequent degradation process. nih.gov For this compound, the presence of electron-withdrawing nitro and halogen groups would affect the electron density of the aromatic ring and thus its reactivity towards hydroxyl radicals.
Chlorine radicals (Cl•), which can be present in chlorinated waters, also contribute to the degradation of phenolic compounds. Similar to hydroxyl radicals, chlorine radicals can react via addition to the aromatic ring or by hydrogen abstraction. The reaction of phenols with chlorine can lead to the formation of chlorinated and hydroxylated intermediates, and in some cases, ring cleavage products. nih.gov The presence of iodine in the molecule could lead to the formation of mixed halogenated byproducts.
Hydrolytic Stability and Transformation Kinetics
The hydrolytic stability of halogenated nitrophenols is an important factor in determining their persistence in aqueous environments. Generally, the introduction of a nitro group to the phenol (B47542) ring can decrease the electron density of the benzene (B151609) ring, which may reduce its inherent reactivity towards hydrolysis. nih.gov Kinetic studies on various halogenated nitrophenols indicate that their degradation through hydrolysis is relatively slow under typical environmental pH and temperature conditions. nih.gov
Table 2: Estimated Reactivity and Stability of this compound
| Degradation Pathway | Key Reactant | Anticipated Reactivity | Influencing Factors |
|---|---|---|---|
| Oxidation | Hydroxyl Radical (•OH) | High | Presence of sunlight, concentration of radical precursors |
| Oxidation | Chlorine Radical (Cl•) | Moderate to High | Presence of chlorine disinfectants |
Adsorption and Sorption Phenomena in Aquatic and Soil Systems
Adsorption Isotherms and Kinetics on Various Adsorbents (e.g., Carbonaceous Materials)
The transport and bioavailability of this compound in the environment are significantly influenced by its adsorption and sorption to solid phases. Carbonaceous materials, such as activated carbon and biochar, are effective adsorbents for a wide range of organic pollutants, including halogenated phenols. mdpi.comnih.gov The high surface area and porous structure of these materials provide ample sites for adsorption. mdpi.com
The adsorption of phenolic compounds onto activated carbon is often described by isotherm models like the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. The adsorption kinetics, which describe the rate of adsorbent uptake, can often be modeled by pseudo-first-order and pseudo-second-order kinetic models. For many chlorophenols, the adsorption process is relatively rapid, with equilibrium being reached within a few hours.
The efficiency of adsorption is influenced by several factors, including the physicochemical properties of the adsorbent (surface area, pore size distribution, surface chemistry) and the adsorbate (hydrophobicity, pKa), as well as the solution chemistry (pH, ionic strength). nih.gov
Mechanisms of Interaction with Environmental Particulates and Dissolved Organic Matter
In soil and aquatic systems, this compound can interact with a variety of environmental particulates, including soil organic matter, clays, and sediments. The primary mechanism for the sorption of non-ionic organic compounds like halogenated phenols to soil organic matter is hydrophobic partitioning. The octanol-water partition coefficient (Kow) is a key parameter in predicting the extent of this partitioning.
Interactions with dissolved organic matter (DOM) can also affect the fate and transport of this compound. DOM can either enhance the apparent solubility of hydrophobic organic compounds, thereby increasing their mobility, or it can compete for sorption sites on particulate matter, potentially reducing their adsorption. The specific nature of the interaction depends on the properties of both the organic pollutant and the DOM.
Table 3: Summary of Adsorption and Sorption Parameters for Halogenated Phenols (as surrogates for this compound)
| Adsorbent/Matrix | Isotherm Model | Kinetic Model | Key Interaction Mechanisms |
|---|---|---|---|
| Activated Carbon | Freundlich, Langmuir | Pseudo-second-order | Hydrophobic interactions, π-π interactions, hydrogen bonding |
| Biochar | Freundlich, Langmuir | Pseudo-second-order | Hydrophobic interactions, pore-filling |
| Soil Organic Matter | Linear, Freundlich | Not typically modeled | Hydrophobic partitioning |
Strategies for Environmental Remediation and Decontamination
Several methods are being explored for the removal and degradation of halogenated nitrophenols from contaminated environments. These can be categorized into biological and chemical processes.
Biodegradation: Microbial catabolism is a key process in the natural attenuation of halogenated nitrophenols. cas.cn Certain microorganisms have been identified that can utilize these compounds as a source of carbon and energy, breaking them down into less harmful substances. cas.cn For example, specific bacterial strains have been shown to degrade compounds such as 2,6-dibromo-4-nitrophenol and 2-chloro-5-nitrophenol. cas.cn The degradation pathways often involve initial reductive or oxidative steps that remove the nitro group and halogen substituents from the aromatic ring.
Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com Techniques such as ozonation, Fenton/UV treatment, and photocatalysis have been shown to be effective in degrading various chlorinated nitrophenols. mdpi.comscholaris.ca For instance, the Fenton/UV process has demonstrated high efficiency in the degradation of 4-chloro-2-nitrophenol. mdpi.com
Ozonation: Ozone (O3) is a powerful oxidizing agent that can effectively degrade phenolic compounds in aqueous solutions. scholaris.ca The process can lead to the mineralization of the organic pollutant into carbon dioxide, water, and inorganic ions. The effectiveness of ozonation can be influenced by factors such as pH. scholaris.ca
Mycodegradation: Fungi, particularly white-rot fungi, possess powerful enzymatic systems that can degrade a wide range of persistent organic pollutants, including halogenated compounds. mdpi.com These fungi have shown a high tolerance to contaminants and can break down structurally complex molecules, offering a promising avenue for the bioremediation of sites contaminated with halogenated nitrophenols. mdpi.com
Due to the absence of specific research on "this compound," detailed data on its environmental behavior and remediation cannot be provided. The information presented here is based on general knowledge of halogenated nitrophenols and should be considered in that context.
Advanced Analytical Methodologies for the Detection and Quantification of 3 Chloro 6 Iodo 2 Nitrophenol
Chromatographic Separation Techniques for Compound Analysis
Chromatographic techniques are fundamental for the separation of 3-Chloro-6-iodo-2-nitrophenol from complex matrices prior to its detection and quantification. The choice of technique is primarily dictated by the compound's volatility and polarity.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of electronegative chloro and iodo substituents, this compound is particularly amenable to detection by an Electron Capture Detector (ECD). The ECD offers high sensitivity for halogenated compounds. For GC analysis, derivatization of the phenolic hydroxyl group, for instance, through methylation, may be necessary to improve volatility and peak shape. researchgate.net
Key parameters for the GC-ECD analysis of halogenated phenols are summarized in the table below.
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., DB-5ms, HP-5) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Ramped, e.g., 100 °C (1 min) to 280 °C at 10 °C/min |
| Carrier Gas | Nitrogen or Argon/Methane |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. chromatographyonline.com this compound, with its aromatic ring and nitro group, exhibits strong absorbance in the ultraviolet-visible (UV-Vis) region, making a UV-Vis detector a suitable choice for HPLC analysis. nih.gov Reversed-phase HPLC, using a C18 or C8 column, is commonly employed for the separation of nitrophenols. chromatographyonline.com
A representative HPLC method for the analysis of nitrophenolic compounds is detailed in the table below.
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and acidified water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at a specific wavelength (e.g., 280 nm or 320 nm) |
| Injection Volume | 10 - 20 µL |
Hyphenated Techniques for Comprehensive Characterization and Trace Analysis
Hyphenated techniques, which couple a separation technique with a powerful detection method, are indispensable for the unambiguous identification and trace-level quantification of this compound.
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique provides detailed structural information, enabling the definitive identification of this compound. The mass spectrum of the compound will exhibit a characteristic molecular ion peak and fragmentation pattern, which can be used for its confirmation. While GC is effective for separating nitrophenols, derivatization may be required to prevent interactions with the column. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques for the analysis of a wide range of compounds, including nitrophenols. researchgate.net These methods are particularly useful for analyzing complex samples without the need for derivatization. shimadzu.com Electrospray ionization (ESI) is a common ionization technique for nitrophenols in LC-MS. researchgate.net LC-MS/MS offers even greater selectivity and lower detection limits through the monitoring of specific precursor-to-product ion transitions. nih.gov
The following table outlines typical parameters for an LC-MS/MS method for phenolic compounds.
| Parameter | Typical Value/Condition |
| Chromatography | Reversed-phase UHPLC |
| Ionization Source | Electrospray Ionization (ESI), negative ion mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Collision Gas | Argon |
Spectrophotometric and Spectrofluorometric Detection Methods
Spectrophotometric methods are based on the absorption of light by the analyte. This compound, as a nitrophenol, is expected to have a distinct UV-Visible absorption spectrum. tul.cz The wavelength of maximum absorbance (λmax) can be used for quantification, although this method may lack the selectivity of chromatographic techniques, especially in complex mixtures. researchgate.net The ionization state of the phenolic hydroxyl group is pH-dependent, which in turn affects the UV-Vis spectrum. tul.cz
While not as commonly used as absorbance-based methods for nitrophenols, spectrofluorometry could potentially be employed if the compound or a derivative exhibits fluorescence. This would require further investigation into the specific fluorescent properties of this compound.
Electrochemical Sensing Strategies for Nitrophenol Derivatives
Electrochemical methods have emerged as a powerful tool for the detection of nitrophenol derivatives due to their inherent advantages, including high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization and on-site analysis. nih.govacs.orgresearchgate.net These techniques are based on the electrochemical reduction of the nitro group present in the nitrophenol molecule, which provides a measurable analytical signal. nih.gov The electrochemical behavior of these compounds can be precisely studied using various techniques, making them ideal candidates for sensor development.
To overcome the challenges associated with the direct electrochemical detection of nitrophenols at bare electrodes, such as sluggish electron transfer kinetics and surface fouling, significant research has been dedicated to the development of modified electrodes. utah.edu These modifications aim to enhance the electrocatalytic activity, increase the surface area, and improve the selectivity of the sensor.
A wide array of materials has been employed for electrode modification, including nanomaterials, polymers, and biomolecules. For instance, a glassy carbon electrode modified with a composite of reduced graphene oxide and gold nanoparticles has demonstrated remarkably improved sensitivity for the detection of 4-nitrophenol. rsc.org Similarly, electrodes modified with Ti3C2Tx MXene have been successfully used for the simultaneous detection of 4-chlorophenol (B41353) and 4-nitrophenol, showcasing a large electrochemical surface area and lower electron transfer resistance. rsc.org
Other innovative approaches include the use of 3D-printed nanocarbon electrodes, which have shown promise for the detection of chlorophenols and nitrophenols. researchgate.net Vertically-ordered mesoporous silica-nanochannel films on pre-activated glassy carbon electrodes have also been developed for the ultrasensitive detection of p-nitrophenol, leveraging the strong enrichment effect of the nanochannels. frontiersin.org The choice of modifier plays a crucial role in the analytical performance of the sensor, influencing parameters such as detection limit, linear range, and selectivity.
Table 1: Performance of Various Modified Electrodes for the Detection of Nitrophenol Derivatives
| Electrode Modifier | Analyte | Technique | Linear Range (μM) | Detection Limit (μM) |
|---|---|---|---|---|
| Ti3C2Tx MXene | 4-Nitrophenol | DPV | 0.5 - 25.0 | 0.11 |
| Ti3C2Tx MXene | 4-Chlorophenol | DPV | 0.1 - 20.0 | 0.062 |
| Cyclodextrin-AuNPs-Mesoporous Carbon | p-Nitrophenol | DPV | 0.1 - 10 & 10 - 350 | - |
DPV: Differential Pulse Voltammetry, VMSF: Vertically-ordered Mesoporous Silica-nanochannel Film, GCE: Glassy Carbon Electrode
Amperometry and voltammetry are the two most common electrochemical techniques employed for the analysis of nitrophenol derivatives. nih.gov Voltammetric methods, such as differential pulse voltammetry (DPV), are widely used due to their high sensitivity and ability to provide information about the redox behavior of the analyte. rsc.orgfrontiersin.org In DPV, the current is measured at different potentials, resulting in a peak-shaped response where the peak height is proportional to the analyte concentration.
Amperometry, on the other hand, involves the measurement of current at a fixed potential over time. This technique is particularly useful for continuous monitoring and in flow-based systems. The choice between amperometry and voltammetry depends on the specific application, with voltammetry often being preferred for its higher sensitivity and selectivity in complex matrices.
Sample Preparation and Derivatization Protocols for Environmental and Biological Matrix Analysis
The analysis of this compound in environmental and biological samples often requires a preliminary sample preparation step to extract and preconcentrate the analyte, as well as to remove interfering matrix components. For aqueous samples, such as drinking water, solid-phase extraction (SPE) is a commonly used technique. epa.govobrnutafaza.hr SPE cartridges packed with materials like polystyrene-divinylbenzene can effectively retain phenolic compounds from large volumes of water, which are then eluted with a small volume of an organic solvent. obrnutafaza.hr
For solid samples like soil, extraction with a suitable solvent mixture is necessary. For instance, a mixture of methanol (B129727) and water has been used to extract priority phenolic compounds from soil samples. nih.gov The complexity of the sample matrix dictates the extent of the cleanup required before instrumental analysis.
For analysis by gas chromatography (GC), which is a powerful technique for separating volatile compounds, derivatization is often a necessary step for nitrophenols. researchgate.netphenomenex.com Derivatization converts the polar and less volatile phenolic compounds into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection sensitivity. gcms.czsigmaaldrich.com The three main types of derivatization reactions for phenols are:
Silylation: This is a common method where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com
Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as a perfluoro acid anhydride, to form an ester. gcms.cz This is particularly useful for enhancing the response of an electron capture detector (ECD).
Alkylation: This method replaces the active hydrogen with an alkyl group. gcms.cz A common application is the formation of esters from carboxylic acids, but it can also be used for phenols. Reagents like pentafluorobenzyl bromide (PFB-Br) are used to introduce a halogenated group, which is beneficial for ECD detection. libretexts.orgepa.gov
The choice of derivatization reagent depends on the specific functional groups present in the analyte and the desired analytical outcome. gcms.cz
Table 2: Common Derivatization Reagents for GC Analysis of Phenolic Compounds
| Derivatization Method | Reagent | Abbreviation | Target Functional Groups |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Phenols, Carboxylic acids, Amines, Amides |
| Silylation | N-trimethylsilylimidazole | TMSI | Hydroxyl groups, Carboxylic acids, Phenols, Thiols |
| Acylation | Perfluoro Acid Anhydrides | e.g., TFAA | Alcohols, Amines, Phenols |
TFAA: Trifluoroacetic anhydride
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 3-Chloro-6-iodo-2-nitrophenol, and how can intermediates be characterized?
- Methodological Answer : Begin with chlorination of 2-nitrophenol derivatives under acidic conditions (e.g., using Cl2 or SOCl2), followed by iodination via electrophilic substitution (e.g., KI/I2 in HNO3). Purify intermediates via recrystallization or column chromatography. Confirm structures using HPLC and <sup>1</sup>H NMR (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm). For iodine incorporation, validate via X-ray crystallography or mass spectrometry (expected molecular ion peak at m/z ~301) .
Q. How can solubility challenges in polar solvents be addressed during experimental design?
- Methodological Answer : Due to limited water solubility (common in nitroaromatics), use oxygenated solvents like DMSO or DMF for dissolution. For aqueous-phase reactions, employ surfactants (e.g., CTAB) or co-solvents (e.g., ethanol-water mixtures). Measure solubility via UV-Vis spectroscopy at λmax ~320 nm (characteristic nitro group absorption) .
Q. What spectroscopic techniques are most reliable for distinguishing positional isomers (e.g., 3-chloro vs. 4-chloro derivatives)?
- Methodological Answer : Use <sup>13</sup>C NMR to identify substitution patterns: chlorine at position 3 induces distinct deshielding (~125–130 ppm for C-3), while iodine at position 6 shifts neighboring carbons (C-5 and C-7) upfield. Confirm via IR spectroscopy (C-Cl stretch ~550–650 cm<sup>−1</sup>; NO2 asymmetric stretch ~1520 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?
- Methodological Answer : Contradictions may arise from tautomerism or residual solvents.
Verify purity : Use TLC (silica gel, eluent: hexane/ethyl acetate 7:3) and HPLC-MS to check for impurities.
Replicate under anhydrous conditions to exclude solvent interactions.
Cross-validate with X-ray diffraction to confirm solid-state structure.
Reference iterative data analysis protocols from qualitative research frameworks .
Q. What mechanistic pathways explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Under acidic conditions, the nitro group stabilizes the aromatic ring via resonance, reducing hydrolysis. In basic media, hydroxide ions may deprotonate the phenolic –OH, triggering nucleophilic aromatic substitution (e.g., iodine displacement). Monitor degradation via kinetic studies (UV-Vis at λmax 320 nm) and HPLC to quantify byproducts. Compare with analogs like 2-amino-6-chloro-4-nitrophenol (degradation via nitro reduction) .
Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
Optimize geometry using DFT (B3LYP/6-31G* basis set) to calculate electron density maps.
Identify reactive sites: Iodine at position 6 acts as a leaving group, while the nitro group directs electrophilic attacks.
Simulate reaction pathways (e.g., using Gaussian or ORCA) to predict coupling efficiency with aryl boronic acids. Validate experimentally via GC-MS .
Q. What strategies mitigate toxicity risks during in vitro biological studies?
- Methodological Answer :
- Use lower concentrations (IC50 determination via MTT assay) and short exposure times.
- Add antioxidants (e.g., ascorbic acid) to counteract nitro group-induced oxidative stress.
- Compare toxicity profiles with structurally similar chlorophenols (e.g., 2,4-dichlorophenol) using EPA ToxCast data .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported melting points (e.g., 158°C vs. 178°C)?
- Methodological Answer :
Check purity : Recrystallize from ethanol and analyze via DSC (Differential Scanning Calorimetry).
Consider polymorphism : Use PXRD to identify crystalline phases.
Review synthesis routes : Impurities from incomplete iodination (e.g., residual 3-Chloro-2-nitrophenol) may depress melting points. Cross-reference with Ashford’s Dictionary for standardized values .
Q. What statistical methods are appropriate for analyzing dose-response data in ecotoxicity studies?
- Methodological Answer : Apply non-linear regression models (e.g., log-logistic curves) to EC50 data. Use ANOVA to compare effects across species (e.g., Daphnia magna vs. Vibrio fischeri). Account for nitro group bioactivity via principal component analysis (PCA) .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
